Méthanamine de (5-(furan-2-yl)thiophène-2-yl)

Vue d'ensemble

Description

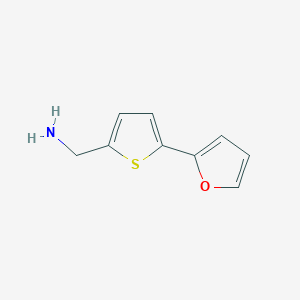

(5-(Furan-2-yl)thiophen-2-yl)methanamine is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-(Furan-2-yl)thiophen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Furan-2-yl)thiophen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a montré un potentiel dans les études anticancéreuses, en particulier dans la synthèse de nouveaux dérivés de chalcone. Ces dérivés ont été évalués pour leur efficacité contre diverses lignées cellulaires cancéreuses humaines, y compris HepG2 (carcinome hépatocellulaire humain) et MCF7 (adénocarcinome mammaire humain de race blanche caucasienne). La capacité du composé à induire la fragmentation de l'ADN et à influencer l'expression des gènes en fait un candidat pour des recherches plus approfondies dans les traitements contre le cancer .

Synthèse de médicaments thérapeutiques

Les dérivés du thiophène, qui sont structurellement liés à la méthanamine de (5-(furan-2-yl)thiophène-2-yl), ont été rapportés comme possédant une large gamme de propriétés thérapeutiques. Ils sont utilisés dans la synthèse de médicaments ayant des effets anti-inflammatoires, antipsychotiques, anti-arythmiques et anxiolytiques. La polyvalence du composé dans la synthèse de médicaments souligne son importance en chimie médicinale .

Mécanisme D'action

Target of Action

Many organic compounds like “(5-(Furan-2-yl)thiophen-2-yl)methanamine” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered as the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

The compound could bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modifying it in some other way. The exact nature of this interaction would depend on the compound’s chemical structure and the specific protein it targets .

Biochemical Pathways

Once the compound interacts with its target, it could affect various biochemical pathways. This could lead to changes in cellular function, alterations in signal transduction, or modifications to other biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized by enzymes, and how it is excreted from the body all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and how it alters its function. This could range from inducing cell death in the case of anticancer drugs, to reducing inflammation in the case of anti-inflammatory drugs .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the environment, the presence of other compounds or drugs, the temperature, and the unique characteristics of an individual’s biochemistry .

Activité Biologique

The compound (5-(Furan-2-yl)thiophen-2-yl)methanamine is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a furan ring and a thiophene ring connected through a methanamine group. This unique structure may confer distinct electronic and steric properties, which are crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that (5-(Furan-2-yl)thiophen-2-yl)methanamine exhibits significant antimicrobial activity. The mechanism involves the inhibition of specific enzymes associated with microbial growth, leading to reduced viability of various pathogens.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Candida albicans | 12 | 70 |

Table 1: Antimicrobial Activity of (5-(Furan-2-yl)thiophen-2-yl)methanamine

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study conducted on human liver carcinoma cells demonstrated that (5-(Furan-2-yl)thiophen-2-yl)methanamine significantly inhibited cell growth, with an IC50 value of 25 µM. The compound was shown to activate caspase pathways, leading to increased apoptosis rates.

The interaction of (5-(Furan-2-yl)thiophen-2-yl)methanamine with specific molecular targets is central to its biological activity. It acts as a ligand for various receptors and enzymes, modulating their functions:

- Enzyme Inhibition: The compound inhibits enzymes critical for microbial metabolism.

- Receptor Binding: It binds to receptors involved in cancer cell signaling, altering downstream effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-(Furan-2-yl)thiophen-2-yl)methanamine, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity |

|---|---|

| 5-(Pyridin-3-yl)thiophen-2-ylmethanamine | Moderate antimicrobial activity |

| 5-(Thiophen-2-yl)furan-2-ylnitrile | Significant anticancer effects |

Table 2: Comparison of Biological Activities

Propriétés

IUPAC Name |

[5-(furan-2-yl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNJMKKMMYZIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.